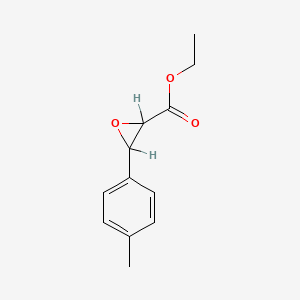

Ethyl 3-p-tolyloxirane-2-carboxylate

Descripción

Contextualization within Epoxide Chemical Space

Oxiranes, more commonly known as epoxides, are cyclic ethers containing a three-membered ring composed of one oxygen and two carbon atoms. This structural arrangement results in significant ring strain, rendering epoxides highly reactive and susceptible to ring-opening reactions by a wide array of nucleophiles. lookchem.com This inherent reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereospecific introduction of functional groups and the construction of complex molecular architectures.

Ethyl 3-p-tolyloxirane-2-carboxylate, with its characteristic oxirane ring substituted with both a p-tolyl group and an ethyl carboxylate group, is a prime example of a functionalized epoxide. The presence of these specific substituents influences the molecule's reactivity and provides handles for further chemical transformations. The p-tolyl group, an aromatic moiety, can modulate the electronic properties of the epoxide ring, while the ethyl carboxylate group offers a site for ester hydrolysis or amidation, expanding its synthetic versatility.

The synthesis of such glycidic esters, including this compound, is often achieved through the Darzens condensation reaction. This classic method involves the reaction of a ketone or, in this case, an aldehyde (p-tolualdehyde) with an α-haloester (ethyl chloroacetate) in the presence of a base. researchgate.net The reaction proceeds via a halohydrin intermediate which then undergoes intramolecular cyclization to form the epoxide.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Approximately 291.2 °C at 760 mmHg |

| Density | Approximately 1.153 g/cm³ |

| CAS Number | 52788-71-3 lookchem.com |

This data is compiled from publicly available chemical databases.

Importance of this compound as a Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex and often biologically active molecules. Its utility is particularly pronounced in the preparation of optically active compounds, which are crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically effective.

A key strategy for obtaining enantiomerically pure forms of this compound and its derivatives is through enzymatic resolution. Lipases, a class of enzymes, have been shown to be effective in the kinetic resolution of similar racemic epoxide esters. nih.govresearchgate.net This process involves the selective reaction of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. For example, the hydrolysis of the ester group or transesterification can be catalyzed by a lipase (B570770) with high enantioselectivity. This provides access to chiral α-hydroxy esters or the unreacted chiral epoxide, both of which are valuable precursors for asymmetric synthesis.

The ring-opening of the epoxide moiety in this compound with various nucleophiles can lead to the formation of a wide range of functionalized products. For instance, reaction with amines would yield β-amino alcohols, a common structural motif in many pharmaceuticals. The regioselectivity of this ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

While direct, large-scale synthesis examples starting from this compound are not extensively documented in readily available literature, its structural motifs are found in precursors to complex molecules. For instance, the phenylisoserine (B1258129) side chain of the highly successful anti-cancer drug Taxol® and its analogues contains a similar β-amino alcohol structure that can be conceptually derived from the ring-opening of a related epoxide. nih.govsemanticscholar.org The principles of stereoselective epoxide opening are fundamental to the synthesis of such intricate natural products and their derivatives.

Overview of Research Directions in Oxirane Chemistry

The field of oxirane chemistry is dynamic and continually evolving, with several key research directions shaping its future.

One significant area of focus is the development of new and more efficient methods for the asymmetric epoxidation of olefins. The ability to create chiral epoxides from simple starting materials with high enantioselectivity is a major goal, driving the design of novel catalysts, including both metal-based and organocatalytic systems.

Another burgeoning research area is the use of epoxides as monomers in polymerization reactions. The ring-opening polymerization of epoxides can lead to the formation of polyethers with a wide range of properties and applications. A particularly "green" and promising avenue is the copolymerization of epoxides with carbon dioxide (CO2) to produce polycarbonates. This process utilizes a greenhouse gas as a chemical feedstock, offering a more sustainable approach to polymer synthesis.

Furthermore, the application of epoxides in the synthesis of bioactive molecules remains a central theme in medicinal chemistry. Researchers are constantly exploring novel ring-opening reactions and cascading sequences initiated by epoxide chemistry to construct complex natural products and new drug candidates. The unique reactivity of the oxirane ring allows for the efficient and stereocontrolled introduction of key functionalities, making it an enduringly valuable tool in the quest for new therapeutic agents.

Propiedades

IUPAC Name |

ethyl 3-(4-methylphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSHXRVBYUKRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866281 | |

| Record name | 2-Oxiranecarboxylic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52788-71-3 | |

| Record name | Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52788-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranecarboxylic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranecarboxylic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-p-tolyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 P Tolyloxirane 2 Carboxylate

Classical and Established Synthetic Routes

The traditional methods for the synthesis of glycidic esters, including Ethyl 3-p-tolyloxirane-2-carboxylate, have been well-established for decades. These routes typically involve condensation reactions that form the crucial carbon-carbon and carbon-oxygen bonds of the oxirane ring in a sequential or concerted manner.

Darzens Condensation and its Variants for Glycidic Esters

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, remains a cornerstone for the synthesis of α,β-epoxy esters, also known as glycidic esters. unacademy.com The reaction involves the condensation of a carbonyl compound, in this case, p-tolualdehyde, with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base to form the corresponding glycidic ester. unacademy.com

The mechanism commences with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. unacademy.com Commonly used bases include sodium ethoxide, sodium amide, and potassium tert-butoxide. unacademy.com

The reaction of p-tolualdehyde with ethyl chloroacetate yields this compound. The conditions for this reaction can be varied to optimize the yield and diastereoselectivity.

Table 1: Examples of Darzens Condensation for Aromatic Aldehydes

| Aldehyde | α-Haloester | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Tolualdehyde | Ethyl chloroacetate | Sodium ethoxide | Ethanol (B145695) | - | General Reaction |

| Benzaldehyde | Ethyl chloroacetate | Sodium hydride | THF | 85 | - |

| 4-Chlorobenzaldehyde | Methyl chloroacetate | Phosphazene Base P1-t-Bu | Acetonitrile (B52724) | 92 | - |

| Anisaldehyde | Methyl chloroacetate | Sodium methoxide (B1231860) | Methanol | 75 | researchgate.net |

Variants of the Darzens reaction have been developed to improve yields, diastereoselectivity, and substrate scope. The use of different bases, solvents, and phase-transfer catalysts can significantly influence the outcome of the reaction. For instance, the use of phosphazene superbases has been shown to promote the Darzens condensation of α-halo esters with aromatic aldehydes in high yields under mild conditions.

Other Condensation and Epoxidation Protocols

Beyond the Darzens condensation, other classical methods can be employed for the synthesis of epoxides.

The Corey-Chaykovsky reaction provides an alternative route to epoxides from aldehydes and ketones. nrochemistry.comwikipedia.org This reaction utilizes a sulfur ylide, typically generated from a sulfonium (B1226848) salt and a strong base, which reacts with the carbonyl compound to form the epoxide. nrochemistry.com For the synthesis of this compound, this would involve the reaction of p-tolualdehyde with an appropriate sulfur ylide derived from an α-haloacetate. A key difference from the Wittig reaction is that the sulfur ylide leads to the formation of an epoxide rather than an alkene. wikipedia.org The reaction is known for its high diastereoselectivity, generally favoring the trans-epoxide. wikipedia.org

The Reformatsky reaction is another well-established method that can be adapted for the synthesis of related structures. iitk.ac.inlibretexts.org It involves the reaction of an aldehyde or ketone with an α-haloester in the presence of metallic zinc. iitk.ac.in The reaction proceeds through the formation of an organozinc reagent, which then adds to the carbonyl group to form a β-hydroxy ester. libretexts.org While the primary product is a β-hydroxy ester, this intermediate can potentially be cyclized to the corresponding epoxide under certain conditions. The use of zinc makes this reaction milder compared to those using more reactive organometallic reagents like Grignard reagents. libretexts.org

Modern Catalytic Strategies in the Synthesis of this compound Analogs

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. These strategies are often applied to the synthesis of analogs of this compound, particularly through the epoxidation of α,β-unsaturated ester precursors.

Organocatalytic Approaches to Oxirane Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral epoxides, organocatalysts can be used in the epoxidation of α,β-unsaturated carbonyl compounds. nih.gov In the context of this compound, this would involve the epoxidation of its precursor, ethyl 3-(p-tolyl)acrylate.

Various organocatalysts have been developed for the epoxidation of electron-deficient olefins. nih.gov For example, chiral amines and their derivatives, such as prolinol ethers, have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones with high enantioselectivity. nih.gov The mechanism often involves the formation of a chiral iminium ion intermediate, which then directs the stereoselective attack of an oxidant, such as hydrogen peroxide. While many examples focus on unsaturated ketones and aldehydes, the principles can be extended to α,β-unsaturated esters. The development of organocatalytic Darzens reactions has also been explored, utilizing superbases like cyclopropenimines to promote the condensation under mild conditions.

Biocatalytic Synthesis of Epoxides

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The enzymatic synthesis of epoxides can be achieved through two main approaches: the epoxidation of an alkene or the kinetic resolution of a racemic epoxide.

Enzymes such as lipases and epoxide hydrolases are commonly employed. google.com For instance, a chemoenzymatic approach could involve the lipase-catalyzed epoxidation of ethyl 3-(p-tolyl)acrylate. Alternatively, a racemic mixture of this compound, prepared via a classical method like the Darzens condensation, could be resolved using an epoxide hydrolase. google.com This enzyme would selectively hydrolyze one enantiomer to the corresponding diol, leaving the other enantiomer in high enantiomeric excess. google.com This method is particularly valuable for the production of optically active glycidic esters, which are important chiral building blocks.

Metal-Catalyzed Epoxidation Reactions

Metal complexes are widely used as catalysts for epoxidation reactions due to their ability to activate oxidants and control selectivity. The epoxidation of the precursor, ethyl 3-(p-tolyl)acrylate, can be achieved using various metal catalysts.

Transition metal complexes, particularly those of manganese, iron, and ruthenium, have been shown to be effective for the epoxidation of alkenes. For α,β-unsaturated esters, lanthanide-based catalysts, such as yttrium-biaryldiol complexes, have been developed for asymmetric epoxidation, affording high enantioselectivities. The choice of metal, ligand, and oxidant can be tuned to optimize the reaction for a specific substrate. For example, metalloporphyrin catalysts have been used for the diastereoselective epoxidation of allylically substituted alkenes.

Table 2: Modern Catalytic Approaches to Epoxidation of α,β-Unsaturated Esters and Analogs

| Substrate | Catalyst Type | Catalyst/Reagents | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| α,β-Unsaturated Ester | Metal-Catalyzed | Yttrium-biphenyldiol complex | Cumene hydroperoxide | up to 97 | up to 99 | - |

| α,β-Unsaturated Ketone | Biocatalytic | Tandem reduction-epoxidation-dehydrogenation | - | up to >99 | up to >99 | - |

| Electron-rich Alkene | Organocatalytic | Pyrrole-proline DKP | Molecular Oxygen | Moderate to good | - | rsc.org |

| α,β-Unsaturated Ketone | Metal-Catalyzed | Yb[N(SiMe3)2]3 / Chiral TADDOL | TBHP | 89-99 | 57-94 | - |

Stereoselective Synthesis of this compound and Related Structures

The precise spatial arrangement of atoms within a molecule is critical in determining its chemical and biological properties. In the context of this compound, stereoselective synthesis aims to produce a specific stereoisomer with high purity. This is achieved through enantioselective methods that favor one enantiomer over the other, diastereoselective methods that control the relative stereochemistry of the two stereocenters, and the use of chiral auxiliaries to guide the stereochemical course of a reaction.

Enantioselective Epoxidation Methodologies

Enantioselective epoxidation of the precursor, ethyl p-methylcinnamate, offers a direct route to chiral this compound. Various catalytic systems have been developed to achieve high enantioselectivity in the epoxidation of α,β-unsaturated esters.

One prominent method involves the use of metal-salen complexes, such as Jacobsen's catalyst, which is a manganese-salen complex. nih.govscispace.comwikipedia.org These catalysts are known to effectively promote the epoxidation of a wide range of unfunctionalized alkenes, including cis-disubstituted and conjugated dienes, with high enantiomeric excesses (ee). nih.govwikipedia.org The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. wikipedia.org The chiral ligand environment of the catalyst dictates the facial selectivity of the oxygen transfer, leading to the preferential formation of one enantiomer. For cinnamate (B1238496) esters, the steric and electronic properties of the ester group can significantly influence the enantioselectivity. scispace.com

Organocatalysis has also emerged as a powerful tool for the enantioselective epoxidation of electron-deficient olefins like α,β-unsaturated esters. nih.gov Chiral ketones, for instance, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. This approach has demonstrated high enantioselectivities (82-98% ee) for various trans and trisubstituted α,β-unsaturated esters. sigmaaldrich.com Additionally, chiral N,N'-dioxide-scandium(III) complexes have been successfully employed in the enantioselective epoxidation of electron-deficient enynes using hydrogen peroxide as the oxidant, achieving excellent yields and enantioselectivities with very low catalyst loading. researchgate.net Phase-transfer catalysts (PTCs) derived from Cinchona alkaloids have also been developed for the asymmetric epoxidation of α,β-unsaturated ketones, affording high yields and enantioselectivities. nih.gov

Another effective catalytic system utilizes yttrium-biphenyldiol complexes for the asymmetric epoxidation of α,β-unsaturated esters. These catalysts have shown broad substrate scope, providing the corresponding α,β-epoxy esters in high yields (up to 97%) and excellent enantiomeric excesses (up to 99% ee). wikipedia.org

Table 1: Examples of Enantioselective Epoxidation of Cinnamate Derivatives

| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Yttrium-biphenyldiol complex | General α,β-unsaturated esters | Not specified | up to 97 | up to 99 | wikipedia.org |

| Fructose-derived ketone | General trans and trisubstituted α,β-unsaturated esters | Oxone | Not specified | 82-98 | sigmaaldrich.com |

| Amide-based Cinchona alkaloids (PTC) | α,β-unsaturated ketones | Not specified | up to 99 | up to >99 | nih.gov |

| Chiral N,N'-dioxide-Sc(OTf)₃ | Electron-deficient enynes | H₂O₂ | High | High | researchgate.net |

| Jacobsen's Catalyst (Mn-salen) | cis-β-methylstyrene | Bleach | Good | >90 | nih.gov |

Diastereoselective Control in Oxirane Formation

The Darzens reaction, a condensation reaction between a carbonyl compound (in this case, p-tolualdehyde) and an α-halo ester (ethyl chloroacetate) in the presence of a base, is a classical method for synthesizing glycidic esters. organic-chemistry.org The reaction proceeds through an initial aldol-type addition to form a halohydrin intermediate, which then undergoes an intramolecular S_N2 reaction to form the epoxide ring. organic-chemistry.org The diastereoselectivity of the Darzens reaction, which determines the cis/trans ratio of the resulting epoxide, is influenced by several factors, including the nature of the base, the solvent, and the reaction temperature. organic-chemistry.orgbeilstein-archives.orgbeilstein-archives.org

The stereochemical outcome is dictated by the relative stability of the syn and anti transition states of the initial aldol (B89426) addition and the subsequent cyclization. Typically, the cis:trans ratio of the epoxide formation is between 1:1 and 1:2. organic-chemistry.org However, by carefully selecting the reaction conditions, the diastereoselectivity can be significantly influenced. For instance, in the Darzens condensation of aromatic aldehydes with ethyl chloroacetate, the use of acetonitrile as a solvent in combination with phase-transfer catalysts has been shown to favor the formation of the trans-epoxide. organic-chemistry.org The choice of the phase-transfer catalyst itself can also impact the diastereomeric ratio. organic-chemistry.org In some cases, solvent-free grinding conditions with a base have been employed to achieve high yields and excellent diastereoselectivities in Darzens-type reactions. beilstein-archives.orgbeilstein-archives.org

Table 2: Influence of Reaction Conditions on the Diastereoselectivity of the Darzens Reaction

| Aldehyde | Base/Catalyst | Solvent | Temperature | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Quaternary Ammonium Salt (PTC) | Acetonitrile | Room Temp. | 1:6.7 | organic-chemistry.org |

| 3-Chlorooxindoles | KOH | Ethanol | Reflux | 92:8 | beilstein-archives.org |

| General Carbonyls | Various bases | Various | Not specified | Typically 1:1 to 1:2 | organic-chemistry.org |

Chiral Auxiliary and Catalyst-Controlled Syntheses

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. beilstein-archives.org These are typically derived from readily available amino acids. beilstein-archives.org An N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which can then react diastereoselectively with electrophiles. While this method is extensively used for alkylation and aldol reactions, its application to the direct synthesis of epoxides from α,β-unsaturated systems is less common.

Another well-established chiral auxiliary is pseudoephedrine. wikipedia.orgcaltech.edu Both enantiomers of pseudoephedrine are commercially available and can be acylated to form amides. wikipedia.orgcaltech.edu The enolates of these amides undergo highly diastereoselective alkylations. caltech.edu This methodology provides access to a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and aldehydes, which could serve as precursors for the synthesis of chiral epoxides. caltech.edu Pseudoephenamine has been introduced as a practical alternative to pseudoephedrine, offering similar or even improved stereocontrol in asymmetric alkylations. nih.gov

Chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids represent another important strategy for catalyst-controlled asymmetric synthesis. nih.gov These catalysts are particularly effective in promoting reactions between water-soluble and organic-soluble reactants under heterogeneous conditions. In the context of epoxidation, these chiral PTCs can facilitate the enantioselective reaction of an α,β-unsaturated carbonyl compound with an oxidant, leading to the formation of chiral epoxides with high enantiomeric excess. nih.gov

Table 3: Common Chiral Auxiliaries and Catalyst Types for Stereoselective Synthesis

| Auxiliary/Catalyst Type | General Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, predictable stereochemistry | beilstein-archives.org |

| Pseudoephedrine | Asymmetric alkylations | Inexpensive, both enantiomers available, high diastereoselectivity | wikipedia.orgcaltech.edu |

| Pseudoephenamine | Asymmetric alkylations | Alternative to pseudoephedrine, excellent stereocontrol | nih.gov |

| Cinchona Alkaloid-derived PTCs | Asymmetric epoxidation, alkylation | Mild conditions, operational simplicity, high enantioselectivity | nih.gov |

Chemical Reactivity and Transformation Pathways of Ethyl 3 P Tolyloxirane 2 Carboxylate

Epoxide Ring-Opening Reactions

The inherent ring strain of the epoxide in ethyl 3-p-tolyloxirane-2-carboxylate makes it a prime target for nucleophilic attack, leading to ring-opening products. These reactions can be initiated under nucleophilic (basic or neutral) and acid-catalyzed conditions, each proceeding through distinct mechanisms that influence the final product structure. jsynthchem.com

Nucleophilic Ring-Opening Mechanisms (SN2 Pathway)jsynthchem.com

Under basic or neutral conditions, the ring-opening of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. jsynthchem.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. khanacademy.org This attack forces the ring to open, relieving the ring strain and forming an alkoxide intermediate, which is subsequently protonated (typically during workup) to yield the final alcohol product. The reaction is a classic SN2 process, involving a backside attack by the nucleophile, which results in an inversion of stereochemistry at the site of attack. pressbooks.pub

The regioselectivity of the nucleophilic attack is primarily dictated by steric hindrance. vu.nl For asymmetrically substituted epoxides like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom. jsynthchem.com In this molecule, the C3 carbon is attached to a bulky p-tolyl group, while the C2 carbon is substituted with an ethyl carboxylate group. The attack will generally occur at the C2 position, which is rendered more electrophilic by the electron-withdrawing carboxylate group, but steric factors are often dominant in SN2 reactions of epoxides.

The stereochemical outcome is a direct consequence of the SN2 mechanism. The backside attack by the nucleophile leads to an inversion of the configuration at the carbon atom being attacked. For instance, if the starting epoxide is a specific stereoisomer (e.g., trans), the resulting product will have a defined stereochemistry reflecting this inversion.

| Starting Material | Nucleophile (Nu⁻) | Major Product Structure | Regioselectivity | Stereochemistry |

| trans-Ethyl 3-p-tolyloxirane-2-carboxylate | Strong Nucleophile | Ethyl 2-(nucleophile)-3-hydroxy-3-(p-tolyl)propanoate | Attack at C2 | Inversion at C2 |

| cis-Ethyl 3-p-tolyloxirane-2-carboxylate | Strong Nucleophile | Ethyl 2-(nucleophile)-3-hydroxy-3-(p-tolyl)propanoate | Attack at C2 | Inversion at C2 |

This table illustrates the expected outcomes based on general principles of SN2 epoxide ring-opening reactions.

A wide array of strong nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. jsynthchem.com

Grignard Reagents (R-MgX): These powerful carbon-based nucleophiles attack the less substituted carbon of the epoxide ring. masterorganicchemistry.com The reaction with ethylene (B1197577) oxide is a common method for extending a carbon chain by two atoms to form a primary alcohol. pressbooks.pub In the case of this compound, the Grignard reagent would attack the C2 or C3 position, depending on steric and electronic factors, to form a new carbon-carbon bond. However, the presence of the ester group complicates the reaction, as Grignard reagents can also add to the carbonyl group. masterorganicchemistry.com

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds are potent nucleophiles that react readily with epoxides. Their reactivity and reaction pathway are analogous to those of Grignard reagents, typically involving attack at the least sterically hindered carbon.

Azide (B81097) (N₃⁻): The azide ion is an effective nucleophile for epoxide ring-opening, yielding azido-alcohols. These products are valuable synthetic intermediates, as the azide group can be readily reduced to an amine or participate in cycloaddition reactions.

Alkoxides (RO⁻): Alkoxides, the conjugate bases of alcohols, react with epoxides in a typical SN2 fashion to produce hydroxy ethers. pressbooks.pub The reaction is generally conducted under basic conditions at elevated temperatures. pressbooks.pub

| Nucleophile | Reagent Example | Expected Product Type |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Carbon-carbon bond formation, potential for ester reaction |

| Organolithium Reagent | Butyllithium (BuLi) | Carbon-carbon bond formation, potential for ester reaction |

| Azide | Sodium Azide (NaN₃) | Azido-alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Hydroxy ether |

This table summarizes the reactivity of various nucleophiles with epoxides, with the understanding that side reactions with the ester group are possible.

Acid-Catalyzed Ring-Opening Reactionsjsynthchem.comresearchgate.net

In the presence of an acid catalyst, the ring-opening of epoxides occurs under much milder conditions than in basic or neutral media. pressbooks.pub The reaction mechanism begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. jsynthchem.com

The regioselectivity of acid-catalyzed ring-opening is more complex than the base-catalyzed pathway and depends on the substitution pattern of the epoxide. pressbooks.pub The reaction proceeds through a mechanism that has both SN1 and SN2 characteristics. pressbooks.pub The nucleophile attacks the protonated epoxide from the backside (SN2-like), resulting in a trans or anti di-substituted product. pressbooks.pub However, the site of attack depends on the stability of the potential carbocation. If one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon due to the partial positive charge it carries in the transition state (SN1-like). pressbooks.pubvu.nl For this compound, the C3 carbon is benzylic and thus can better stabilize a positive charge. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the C3 position.

Studies on similar epoxides have shown that in the presence of acids like H₂SO₄ or HNO₃, the reaction yields polyols and corresponding sulfate (B86663) or nitrate (B79036) esters. nih.gov

Radical-Mediated Epoxide Transformationsresearchgate.net

While less common than ionic pathways, radical-mediated transformations of epoxides can occur. These reactions typically require a radical initiator and can lead to various products through rearrangement or intermolecular reactions. For instance, the treatment of certain epoxides with radical species can induce ring-opening to form a carbon-centered radical, which can then undergo further transformations. Specific research on radical-mediated reactions of this compound is not widely documented, but general principles suggest that such pathways could offer alternative synthetic routes.

Chemo-, Regio-, and Stereoselectivity in Ring-Opening Reactionsresearchgate.net

Controlling the selectivity of the ring-opening reaction is crucial for synthetic applications.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the primary reactive sites are the epoxide ring and the ester carbonyl. Strong, hard nucleophiles like Grignard reagents may react with both the epoxide and the ester, leading to a mixture of products. masterorganicchemistry.com Choosing appropriate reagents and conditions is key to achieving chemoselectivity.

Regioselectivity: As discussed, this is highly dependent on the reaction conditions. Basic/neutral conditions (SN2) favor attack at the less hindered carbon (likely C2), while acidic conditions (mixed SN1/SN2) favor attack at the more substituted carbon that can better stabilize a positive charge (C3). pressbooks.pubvu.nl The presence of an electron-withdrawing group at C2 can also influence the electrophilicity of this position. jsynthchem.com

Stereoselectivity: Epoxide ring-opening reactions are typically stereospecific. Both SN2 and acid-catalyzed backside attacks result in an inversion of stereochemistry at the center of attack, leading to trans products from a cyclic epoxide or a specific diastereomer from an acyclic one. pressbooks.pubresearchgate.net

Reactions Involving the Ester Functional Group

The ethyl ester moiety of the molecule readily participates in characteristic reactions of carboxylic acid esters, most notably transesterification and hydrolysis.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This equilibrium-driven reaction is typically catalyzed by acids or bases. wikipedia.orgyoutube.com

Acid Catalysis : Strong acids protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. wikipedia.orgyoutube.com

Base Catalysis : Bases deprotonate the attacking alcohol, increasing its nucleophilicity. wikipedia.orgyoutube.com

Enzymatic Catalysis : Lipases are also effective catalysts for transesterification reactions, offering mild reaction conditions and high selectivity. wikipedia.org For instance, lipase (B570770) from Thermomyces lanuginosus (TLL) has been successfully used in the synthesis of other ethyl esters.

The general transesterification reaction can be represented as: C₁₂H₁₄O₃ + R'-OH ⇌ this compound (New Ester) + CH₃CH₂OH

To drive the reaction toward the product side, the ethanol (B145695) formed is often removed from the reaction mixture, for example, by distillation. wikipedia.org This strategy is widely employed in industrial processes like the production of polyesters. wikipedia.org

Table 1: Catalysts for Transesterification Reactions

| Catalyst Type | Examples | Mechanism |

|---|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonation of the carbonyl group increases its electrophilicity. wikipedia.orgyoutube.com |

| Base Catalysts | Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH), Sodium Ethoxide (NaOEt) | Removal of a proton from the alcohol increases its nucleophilicity. wikipedia.orgyoutube.com |

| Enzymatic Catalysts | Lipases (e.g., from Thermomyces lanuginosus) | Provides an alternative reaction pathway with lower activation energy. wikipedia.org |

| Metal-Based Catalysts | Titanium Dioxide (TiO₂), Zinc Acetate (Zn(OAc)₂) | Acts as a Lewis acid to facilitate ester exchange, often in solid-state reactions. mdpi.com |

Hydrolysis of the ester functional group in this compound yields the corresponding carboxylic acid, 3-(p-tolyl)oxirane-2-carboxylic acid, and ethanol. chemscene.com This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid like hydrochloric acid, the reaction is reversible. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion, followed by nucleophilic attack by a water molecule. libretexts.org Subsequent proton transfers regenerate the acid catalyst and yield the carboxylic acid and alcohol. libretexts.org Using a large excess of water can shift the equilibrium towards the hydrolysis products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base, such as sodium hydroxide, is consumed stoichiometrically. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid.

A significant subsequent reaction for glycidic esters is the hydrolysis of the ester followed by decarboxylation. unacademy.comwikipedia.org Heating the resulting glycidic acid, often in the presence of acid, can lead to the loss of carbon dioxide and a rearrangement to form a new carbonyl compound, typically an aldehyde. unacademy.comcdnsciencepub.comyoutube.com

Rearrangement Reactions of the Oxirane Skeleton

The strained epoxide ring of this compound is susceptible to rearrangement reactions, particularly under the influence of Lewis acids. core.ac.uk These rearrangements can lead to the formation of various valuable chemical structures.

The general mechanism for the Lewis acid-catalyzed rearrangement of an epoxide involves the coordination of the Lewis acid (e.g., BF₃, AlCl₃, SnCl₄) to the oxygen atom of the oxirane ring. core.ac.ukyoutube.comresearchgate.net This coordination polarizes the C-O bonds and facilitates their cleavage. The ring-opening generates a carbocation intermediate, which is then stabilized by the migration of a substituent (hydride, alkyl, or aryl group) from one carbon of the epoxide to the other, resulting in a rearranged carbonyl compound. core.ac.uk For 2,3-epoxy esters, these rearrangements can be highly stereoselective and provide access to chiral quaternary carbon centers. amanote.com

Table 2: Common Lewis Acids in Epoxide Rearrangements

| Lewis Acid | Typical Application | Reference |

|---|---|---|

| Boron Trifluoride (BF₃) | General epoxide rearrangement catalyst. | core.ac.ukresearchgate.net |

| Aluminum Chloride (AlCl₃) | Used to catalyze Hock cleavage and other rearrangements. | researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Effective catalyst for Hock rearrangement. | researchgate.net |

| Chiral Borate/Aluminate Complexes | Used in asymmetric epoxidation and can control enantioselectivity. | chemrxiv.org |

Cycloaddition Reactions involving the Epoxide Ring

The epoxide ring can participate in cycloaddition reactions, acting as a three-atom component. A prominent example is the formal [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings like tetrahydrofurans. mdpi.comacs.org These reactions are a type of 1,3-dipolar cycloaddition where the epoxide serves as a synthon for a 1,3-dipole. wikipedia.orgorganic-chemistry.org

In these reactions, the epoxide is activated by a catalyst, typically a Lewis acid or a transition metal complex (e.g., palladium-based). mdpi.comacs.org This activation facilitates the ring-opening and reaction with a dipolarophile, which is a molecule containing a double or triple bond (e.g., an alkene or alkyne). wikipedia.orgorganic-chemistry.org The reaction proceeds via a concerted pericyclic mechanism, leading to a regio- and stereoselective synthesis of the five-membered ring product. mdpi.comorganic-chemistry.org

For example, the Lewis acid-catalyzed reaction between an aryl epoxide and an alkene can yield highly substituted tetrahydrofurans. mdpi.com Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions of vinyl epoxides with electron-deficient alkenes or alkynyl esters have been developed to produce chiral tetrahydrofurans and dihydrofurans with excellent enantioselectivity. acs.orgacs.org

Table 3: Examples of Cycloaddition Reactions with Epoxides

| Reaction Type | Catalyst/Conditions | Dipolarophile | Product | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃) | Alkenes | Tetrahydrofurans | mdpi.com |

| Asymmetric [3+2] Cycloaddition | Palladium Complex / Chiral Ligand | α,β-Unsaturated Ketones | Chiral Tetrahydrofurans | acs.org |

| Asymmetric [3+2] Cycloaddition | Palladium Complex / Chiral P,N-Ligand | Alkynyl Esters | Chiral Dihydrofurans | acs.org |

| [3+2] Cycloaddition | Various (e.g., CaI₂, Coordination Compounds) | Carbon Dioxide (CO₂) | Cyclic Carbonates | chim.it |

Applications of Ethyl 3 P Tolyloxirane 2 Carboxylate As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The strategic placement of functional groups in Ethyl 3-p-tolyloxirane-2-carboxylate makes it an important scaffold for constructing stereochemically complex molecules. Glycidic esters, in general, are recognized as versatile intermediates. mychemblog.com The Darzens reaction provides a direct route to these α,β-epoxy esters, which can then be elaborated upon. unacademy.com

The primary utility of the molecule in complex synthesis stems from the regioselective and stereoselective opening of the epoxide ring. Nucleophilic attack can be directed to either the α-carbon (C2) or the β-carbon (C3) of the epoxide. Attack at the β-carbon is often favored due to the stabilizing effect of the adjacent p-tolyl group on any partial positive charge that develops during the transition state. This controlled ring-opening, combined with transformations of the ester group, allows for the introduction of multiple functionalities and the creation of new stereocenters, a critical aspect in the synthesis of intricate molecular architectures.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

Aryl glycidic esters are important intermediates in the pharmaceutical industry. unacademy.com Their utility is prominently demonstrated in the synthesis of high-value active pharmaceutical ingredients (APIs).

A significant example is the synthesis of the calcium channel blocker Diltiazem. While commercial synthesis typically uses the methyl ester of 3-(4-methoxyphenyl)glycidic acid, the underlying chemistry is directly applicable to the tolyl analog. chemicalbook.comgoogle.com The synthesis involves the nucleophilic ring-opening of the glycidic ester with 2-aminothiophenol (B119425). chemicalbook.com This reaction opens the epoxide to form a key threo-2-hydroxy-3-(2'-aminophenylthio)-3-arylpropionic acid intermediate, which is then cyclized to form the core benzothiazepinone structure of Diltiazem. chemicalbook.com The use of this compound would analogously lead to the synthesis of tolyl-substituted Diltiazem derivatives, which are valuable for studying structure-activity relationships of this class of drugs. nih.gov

Furthermore, glycidic ester derivatives are crucial precursors for the synthesis of the C-13 side-chain of Paclitaxel (Taxol), a widely used anticancer drug. nih.govresearchgate.net The Taxol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its biological activity. nih.govnih.gov Synthetic routes to this side chain often employ glycidic esters as chiral synthons to establish the required stereochemistry at the C2' and C3' positions. researchgate.netacs.org

Synthesis of Alpha-Functionalized Carboxylic Acid Derivatives

The reactivity of both the epoxide and ester functionalities allows this compound to be a direct precursor to various alpha-functionalized carboxylic acid derivatives.

The synthesis of α-hydroxy acid derivatives from this compound is exemplified by the initial step in the synthesis of Diltiazem. The reaction of a 3-aryl glycidic ester with a nucleophile like 2-aminothiophenol proceeds via a regioselective attack at the C3 position of the epoxide. This ring-opening reaction directly yields an ester of a 2-hydroxy-3-substituted-3-arylpropanoic acid, which is a derivative of an α-hydroxy acid. chemicalbook.com This transformation highlights the utility of the glycidic ester as a masked α-hydroxy ester.

Table 1: Synthesis of an α-Hydroxy Acid Derivative via Epoxide Ring-Opening

| Reactant 1 | Reactant 2 | Product | Application | Ref |

| Methyl 3-(4-methoxyphenyl)glycidate | 2-Aminothiophenol | Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate | Diltiazem Intermediate | chemicalbook.com |

This compound is a precursor for the synthesis of α-hydroxy-β-amino acids, which are important structural motifs in natural products and pharmaceuticals. A common and effective method involves a two-step sequence starting with the regioselective opening of the epoxide ring.

In this sequence, sodium azide (B81097) (NaN₃) is used as a nucleophile to open the epoxide ring of a 3-aryl-oxirane-2-carboxylic ester. The azide ion preferentially attacks the benzylic C3 carbon, yielding a 3-azido-2-hydroxypropanoic ester. Subsequent reduction of the azide group, for instance with tin(II) chloride (SnCl₂) or through catalytic hydrogenation, converts it into a primary amine. This process results in the formation of a 3-amino-3-aryl-2-hydroxypropanoic ester (an α-hydroxy-β-amino acid derivative) in good yields.

The ethyl ester functional group of the title compound can be readily converted into a hydroxamic acid. Hydroxamic acids are an important class of compounds known for their metal-chelating properties and are found in many biologically active molecules. The synthesis is typically achieved by reacting the ester with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521). organicreactions.org The reaction involves the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the corresponding hydroxamic acid. This conversion can often be performed under conditions that leave the epoxide ring intact, providing a route to α,β-epoxy hydroxamic acids, which are themselves interesting targets for further synthetic elaboration.

Table 2: General Synthesis of Hydroxamic Acid from an Ethyl Ester

| Starting Material | Reagent(s) | Product |

| R-COOEt | NH₂OH·HCl, Base (e.g., KOH) | R-CONHOH |

Mechanistic Investigations of Reactions Involving Ethyl 3 P Tolyloxirane 2 Carboxylate

Elucidation of Reaction Mechanisms in Epoxide Formation

The primary route for the synthesis of Ethyl 3-p-tolyloxirane-2-carboxylate is the Darzens condensation, a reaction that involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base. mdpi.comnih.gov In the case of this compound, this involves the reaction of p-tolualdehyde with ethyl chloroacetate (B1199739).

The mechanism of the Darzens condensation proceeds through several key steps:

Deprotonation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of the ethyl chloroacetate. escholarship.org This step is facilitated by the electron-withdrawing nature of the adjacent ester group, which stabilizes the resulting carbanion, forming a resonance-stabilized enolate. nih.gov

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-tolualdehyde. This addition results in the formation of a tetrahedral intermediate, an alkoxide. mdpi.comescholarship.org This step is analogous to the initial stage of an aldol (B89426) reaction. nih.gov

Intramolecular SN2 Reaction: The newly formed alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction. The oxygen anion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring. mdpi.comnih.gov

The reaction typically produces a mixture of cis and trans diastereomers of the glycidic ester, with the trans isomer often being the major product. The cis:trans ratio can range from 1:1 to 1:2. mdpi.com The stereochemical outcome of the Darzens reaction can be influenced by the reaction conditions, including the choice of base and solvent, although achieving high stereocontrol can be challenging.

An alternative, though less common, synthetic approach involves the reaction of 4-methylbenzaldehyde (B123495) with ethyl diazoacetate in the presence of a suitable catalyst. evitachem.com This method offers a different pathway to the oxirane ring, avoiding the use of α-halo esters.

Mechanistic Studies of Epoxide Ring-Opening Reactions

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are of significant interest as they provide access to a diverse range of functionalized compounds. The mechanism of ring-opening can proceed via different pathways, largely dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.

The regioselectivity of the ring-opening is a critical aspect, with nucleophilic attack possible at either C2 (the carbon bearing the ester group) or C3 (the carbon bearing the p-tolyl group). The electronic and steric effects of the substituents play a significant role in directing the attack. The electron-withdrawing ester group at C2 and the electron-donating p-tolyl group at C3 create a polarized system, influencing the electrophilicity of the ring carbons.

Role of Catalysts and Reagents

Catalysts and reagents are pivotal in controlling the rate and selectivity of the epoxide ring-opening. Both acid and base catalysis can be employed, each promoting a distinct mechanistic pathway.

Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. This activation makes the ring more susceptible to opening, even by weak nucleophiles. Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to be effective catalysts for the regioselective ring-opening of aryl epoxides. rsc.org For instance, the FeCl₃-catalyzed reaction of aryl oxiranes with 4-hydroxycoumarin (B602359) proceeds through a regioselective ring-opening at the less sterically hindered site. rsc.org Chiral phosphoric acids have also emerged as powerful organocatalysts for the enantioselective ring-opening of epoxides, often proceeding through a bifunctional activation mechanism where the acid protonates the epoxide and the conjugate base interacts with the nucleophile. nih.govescholarship.org

Base Catalysis: Strong bases can deprotonate a nucleophile, increasing its nucleophilicity and promoting a direct SN2 attack on one of the epoxide carbons. The choice of base is critical and can influence the reaction's outcome. For example, in the Darzens condensation itself, the choice of alkoxide base corresponding to the ester side-chain is common to prevent side reactions like transesterification. nih.gov

The nature of the nucleophile is also a determining factor. Strong nucleophiles tend to attack the less sterically hindered carbon (C2), following a classic SN2 trajectory. Weaker nucleophiles, especially under acidic conditions, may favor attack at the more substituted carbon (C3) if a partial positive charge can be stabilized by the adjacent aryl group, leading to a more SN1-like transition state.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the ring-opening of this compound is not extensively reported in the literature, general principles from related systems can be applied. The rate of epoxide ring-opening reactions is influenced by several factors, including the concentration of the epoxide and the nucleophile, the catalyst concentration, temperature, and the solvent polarity.

For acid-catalyzed reactions, the rate often shows a first-order dependence on both the epoxide and the acid catalyst concentration. In the case of catalysis by tertiary amines in reactions with carboxylic acids, complex kinetics can be observed due to the formation of an acid-amine complex, which can lead to an induction period. researchgate.net The reaction rate in such systems is influenced by the equilibrium of this complex formation.

In enzyme-catalyzed reactions, such as the synthesis of ethyl valerate (B167501) using lipase (B570770) from Thermomyces lanuginosus, kinetic modeling can be used to optimize reaction conditions. Although this is an esterification reaction and not a ring-opening, the principles of determining optimal parameters like temperature, catalyst loading, and reactant concentrations are transferable to studying the kinetics of ring-opening reactions.

The table below illustrates hypothetical kinetic data for a generic SN2 ring-opening reaction of an epoxide, demonstrating how reaction rates can be influenced by reactant concentrations.

| Experiment | [Epoxide] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling and Stereochemical Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govthieme-connect.de For the ring-opening of this compound, isotopic labeling could be used to definitively determine the site of nucleophilic attack and the stereochemical outcome of the reaction.

For example, by synthesizing the epoxide with an ¹⁸O-labeled oxygen atom in the ring, the position of the label in the ring-opened product would unambiguously identify which C-O bond was cleaved. If the nucleophile attacks C2, the ¹⁸O label would remain on the C3 carbon. Conversely, an attack at C3 would leave the ¹⁸O on the C2 carbon.

Stereochemical probes are also invaluable for mechanistic studies. Starting with an enantiomerically pure epoxide allows for the determination of the stereochemistry of the ring-opening reaction. An SN2 mechanism is characterized by an inversion of stereochemistry at the attacked carbon center. In contrast, an SN1-type mechanism, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products. The stereochemical outcome of the acid-catalyzed ring-opening of trans-3-aryl-oxirane-2-carboxylates can provide evidence for the degree of SN1 versus SN2 character in the transition state.

Understanding Selectivity in Complex Transformations

In more complex chemical transformations involving this compound, achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) is often the primary challenge and goal. The presence of multiple reactive sites—the epoxide ring and the ester functionality—necessitates careful control over reaction conditions to ensure the desired outcome.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with nucleophiles that can also react with esters (e.g., Grignard reagents), conditions must be chosen to favor epoxide ring-opening over attack at the ester carbonyl. This can often be achieved by using less reactive organometallic reagents or by performing the reaction at low temperatures.

Regioselectivity , as discussed previously, concerns the site of nucleophilic attack on the epoxide ring. The inherent electronic bias of this compound can be either reinforced or overridden by the choice of catalyst and reaction conditions. Lewis acids can enhance the electrophilicity of the benzylic carbon (C3), promoting attack at this position, while sterically demanding nucleophiles may be forced to attack the less hindered C2 position.

Stereoselectivity is crucial when the desired product has a specific three-dimensional arrangement of atoms. In the context of ring-opening, this relates to controlling the stereochemistry of the newly formed stereocenters. The use of chiral catalysts, such as chiral phosphoric acids or chiral metal complexes, is a common strategy for achieving high enantioselectivity in the ring-opening of epoxides. nih.govescholarship.org These catalysts create a chiral environment around the substrate, favoring the approach of the nucleophile from one face of the epoxide over the other, leading to the preferential formation of one enantiomer of the product.

The table below summarizes the different types of selectivity and the factors that influence them in reactions of this compound.

| Selectivity Type | Description | Influencing Factors |

| Chemoselectivity | Preferential reaction at the epoxide vs. the ester. | Reactivity of the nucleophile, temperature, protecting groups. |

| Regioselectivity | Site of nucleophilic attack (C2 vs. C3). | Steric and electronic properties of the substrate and nucleophile, catalyst (Lewis vs. Brønsted acids), solvent. |

| Stereoselectivity | Control of the stereochemical outcome. | Chiral catalysts, substrate control (starting from an enantiopure epoxide), reaction mechanism (SN2 vs. SN1). |

Computational Chemistry and Theoretical Studies on Ethyl 3 P Tolyloxirane 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of ethyl 3-p-tolyloxirane-2-carboxylate. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a series of 3-aryloxirane-2-carboxylate derivatives, DFT studies have been conducted to analyze their frontier molecular orbitals, revealing that the stability of these compounds can be correlated with their respective energy gap values. nih.gov For instance, in a study of related oxirane derivatives, the most chemically stable compound was identified as the one with the highest energy gap. nih.gov

Mulliken Population Analysis: This analysis distributes the total electron density among the atoms in a molecule, providing insights into the partial atomic charges. Such calculations can reveal the electrophilic and nucleophilic centers within this compound. Typically, oxygen atoms in the oxirane ring and carbonyl group would be expected to carry negative charges, making them nucleophilic sites, while the adjacent carbon atoms would exhibit positive charges, rendering them susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen atoms, indicating their suitability for electrophilic attack. Conversely, areas of positive potential (blue) would be found near the hydrogen atoms and the carbon atoms of the oxirane ring, highlighting them as sites for nucleophilic attack.

| Calculated Electronic Property | Significance | Typical Method of Calculation |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Energy Gap (ΔE) | Chemical stability and reactivity | ΔE = ELUMO - EHOMO |

| Mulliken Atomic Charges | Distribution of charge on atoms | Mulliken Population Analysis |

| Molecular Electrostatic Potential | Reactive sites for electrophilic/nucleophilic attack | Calculated from electron density |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are employed to predict the reactivity and selectivity of this compound in various chemical reactions. The insights gained from electronic structure calculations are foundational to these models.

The reactivity of the oxirane ring is a key feature of this molecule. The inherent strain of the three-membered ring, coupled with the polarization of the C-O bonds, makes it susceptible to ring-opening reactions by nucleophiles. Computational models can predict whether a nucleophile will attack the C2 or C3 position of the oxirane ring. This selectivity is governed by a combination of steric and electronic factors. The presence of the bulky p-tolyl group at the C3 position and the ethyl carboxylate group at the C2 position would create significant steric hindrance, influencing the trajectory of an incoming nucleophile.

Furthermore, the electronic effects, as revealed by Mulliken charges and MEP maps, will also direct the nucleophilic attack. The relative magnitudes of the positive charges on C2 and C3 will play a crucial role in determining the regioselectivity of the ring-opening. In a related study on 3-aryloxirane-2-carboxylate derivatives, molecular docking was used to investigate the interactions of these compounds with biological targets, demonstrating the utility of modeling in predicting reactivity in complex systems. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can aid in the interpretation of experimental data and the confirmation of the molecular structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For reliable results, it is often necessary to perform calculations that include a solvent model to mimic the experimental conditions. Benchmark studies on a variety of organic molecules have shown that with appropriate methodology, predicted chemical shifts can be in good agreement with experimental values. mdpi.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the ethyl, p-tolyl, and oxirane moieties, which can be compared with experimental spectra for structural verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can predict the positions and relative intensities of the characteristic absorption bands. For this compound, key predicted vibrational modes would include the C=O stretching of the ester group, the C-O-C stretching of the oxirane ring, and the aromatic C-H and C=C stretching vibrations of the p-tolyl group. Comparing the calculated vibrational frequencies with experimental IR data can provide detailed confirmation of the functional groups present in the molecule.

| Spectroscopic Data | Key Predicted Features for this compound | Computational Method |

| ¹H NMR | Signals for ethyl, p-tolyl, and oxirane protons | GIAO-DFT |

| ¹³C NMR | Signals for ethyl, p-tolyl, and oxirane carbons | GIAO-DFT |

| IR | C=O stretch, oxirane ring vibrations, aromatic C-H and C=C stretches | DFT Vibrational Frequency Analysis |

Transition State Characterization and Reaction Pathway Analysis

Understanding the mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations, requires the characterization of transition states and the analysis of reaction pathways. Computational methods are indispensable for elucidating these transient and often elusive aspects of a chemical reaction.

The Darzens condensation is a common method for the synthesis of glycidic esters like this compound. Theoretical studies can model this reaction by locating the transition state structures for each elementary step. By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. Furthermore, the reaction pathway can be mapped out by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products.

Similarly, for the ring-opening reactions of this compound, computational analysis can be used to compare the energy barriers for different possible pathways (e.g., attack at C2 versus C3), thereby predicting the regioselectivity of the reaction. This type of analysis provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-p-tolyloxirane-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via epoxidation of α,β-unsaturated esters. Reaction optimization involves adjusting catalysts (e.g., peracids or metal oxides), solvent polarity, and temperature. For example, using ethyl alcohol as a solvent enhances miscibility of reactants and minimizes side reactions due to its clean evaporation . Characterization via and NMR (as in similar ester derivatives ) confirms stereochemistry and purity. Yield improvements may require iterative parameter testing (e.g., reaction time, stoichiometry).

Q. How can researchers reliably characterize the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement ) or NMR-based NOE (Nuclear Overhauser Effect) studies are critical. For instance, coupling constants in NMR can indicate cis/trans configurations of the oxirane ring, while crystallography provides unambiguous stereochemical assignment . Polarimetry or chiral chromatography may supplement analysis if enantiomers are present.

Q. What solvents are most suitable for purification and storage of this compound?

- Methodological Answer : Ethyl acetate (low polarity, high volatility) or ethanol (polar protic) are preferred for recrystallization due to their compatibility with ester groups and ease of removal . Storage at -20°C in inert atmospheres (argon) prevents hydrolysis or oxidation. Purity should be monitored via TLC or HPLC.

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA software) model transition states and regioselectivity. For example, nucleophilic attack at the oxirane’s less substituted carbon can be predicted via LUMO maps. Experimental validation involves quenching reactions with nucleophiles (e.g., amines/thiols) and analyzing products via LC-MS .

Q. What strategies resolve contradictions in reported catalytic activities for epoxide functionalization?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., comparing solvent effects, catalyst loadings) identifies outliers. Reproducing key studies under controlled conditions (e.g., anhydrous solvents, standardized catalysts) isolates variables. Conflicting results may arise from trace moisture or impurities, necessitating rigorous purity checks (e.g., Karl Fischer titration) .

Q. How can crystallographic data for this compound be refined to resolve disorder in the p-tolyl group?

- Methodological Answer : SHELXL’s PART and SUMP commands model disorder by splitting occupancy between conformers. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve refinement. Twinning tests (e.g., ROTAX in PLATON) ensure data quality .

Experimental Design & Data Analysis

Q. What statistical approaches validate reproducibility in synthetic yield studies?

- Methodological Answer : ANOVA or t-tests compare yields across ≥3 independent trials. Outliers are assessed via Grubbs’ test. Reporting confidence intervals (95%) and standard deviations ensures transparency. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .

Q. How do researchers design control experiments to rule out autoxidation during epoxidation?

- Methodological Answer : Controls include (a) reactions without catalysts to assess spontaneous oxidation and (b) radical traps (e.g., BHT). Monitoring via FT-IR for peroxide intermediates or GC-MS for byproducts confirms mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.